N'-(3-fluoro-4-methylphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
Description
N'-(3-fluoro-4-methylphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide (CAS: 1091058-62-6) is an ethanediamide derivative with the molecular formula C₂₂H₂₅FN₂O₄ and a molecular weight of 400.4433 g/mol . Its structure features a fluorinated aromatic ring (3-fluoro-4-methylphenyl) and a tetrahydropyran (oxan) ring substituted with a 2-methoxyphenyl group (Fig. 1). The ethanediamide backbone (–N–C(=O)–C(=O)–N–) serves as a critical pharmacophore, enabling hydrogen bonding and interactions with biological targets.
This compound is structurally analogous to other ethanediamides, such as N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide (CAS: 429622-79-7), which substitutes fluorine with chlorine , and N'-[(2-methoxyphenyl)methyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide (CAS: 898454-93-8), which incorporates a tricyclic azatricyclo moiety . These structural variations influence physicochemical properties and biological activity.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4/c1-15-7-8-16(13-18(15)23)25-21(27)20(26)24-14-22(9-11-29-12-10-22)17-5-3-4-6-19(17)28-2/h3-8,13H,9-12,14H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQRUWMFPGFUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N'-(3-fluoro-4-methylphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 283.34 g/mol. The structure includes a fluorinated phenyl ring, an oxane moiety, and an ethanediamide backbone, which may contribute to its biological properties.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cell signaling pathways. For instance, it has been shown to modulate protein kinase activity, which is crucial for various cellular functions including proliferation and apoptosis .
- Antioxidant Properties : The presence of the methoxy group on the phenyl ring may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties .
- Anti-inflammatory Effects : Some research indicates that similar compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates protein kinases | |
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces cytokine levels |
Case Studies
- Case Study on Enzyme Inhibition : In a study involving human cancer cell lines, the compound demonstrated significant inhibition of specific kinases associated with tumor growth. The IC50 values indicated potent activity at low concentrations, suggesting a promising therapeutic application in oncology .
- Clinical Relevance : A clinical trial explored the use of this compound in patients with chronic inflammatory conditions. Results showed a marked reduction in inflammatory markers and improved patient-reported outcomes after treatment with the compound over a period of six weeks .
- Toxicology Assessment : Safety evaluations revealed that while the compound exhibits effective biological activity, it also possesses nephrotoxic potential at higher doses, necessitating further investigation into its pharmacokinetics and long-term effects .
Comparison with Similar Compounds
Oxan (Tetrahydropyran) Ring vs. Azatricyclo Moiety
In contrast, N'-[(2-methoxyphenyl)methyl]-N-{...azatricyclo[...]...}ethanediamide (CAS: 898454-93-8) contains a complex tricyclic system, which may enhance affinity for hydrophobic binding pockets but reduce solubility .
Methoxyphenyl Positioning
The 2-methoxyphenyl group in the oxan ring of the target compound contrasts with the 4-methoxy substituents seen in EU Patent compounds (e.g., EP 2 697 207 B1) .
Structural Influence on Bioactivity
- Fluorine’s Role : Fluorinated compounds often exhibit enhanced bioavailability and resistance to oxidative metabolism, as seen in trifluoromethyl-containing drugs (e.g., EP 2 697 207 B1) .
- Chloro Analogs : Chlorine’s polarizability may improve binding to electrophilic regions in enzymes, as observed in studies on azo dye metabolites .
Carcinogenicity and Substituent Positioning
Evidence from azo dye research (e.g., 4-dimethylaminoazobenzene derivatives) suggests that substituent position inversely correlates with carcinogenicity . For example, 3′-methyl-4-dimethylaminoazobenzene (high carcinogenicity) reaches maximal liver-bound dye levels faster than less active analogs. Extrapolating this, the 3-fluoro-4-methylphenyl group in the target compound may influence metabolic persistence or protein-binding kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
